Hexyl vs. Ethyl Diphenyl Ether Kinetic Clustering: PT12 Occupies a Distinct Structure-Kinetic Regime
A two-dimensional kinetic map analysis of 22 diphenyl ethers against B. pseudomallei FabI1 demonstrated that ethyl- and hexyl-substituted diphenyl ethers segregate into two distinct mechanistic clusters [1]. PT12 (5-hexyl-2-(4-nitrophenoxy)phenol) falls within the hexyl cluster, which is characterized by modulation of primarily ground-state stabilization to achieve residence times up to approximately 300 min (~5 h for the most optimized hexyl analog PT119), in contrast to the ethyl cluster where both ground-state stabilization and transition-state destabilization contribute, enabling residence times of up to ~700 min (~11 h) [1]. PT12 exhibits a Ki of 158 nM against B. pseudomallei FabI1 under slow-onset inhibition conditions (30 mM PIPES, pH 8.0, 25 °C) [2], placing it among the moderately potent hexyl diphenyl ethers but with a kinetic mechanism that is mechanistically distinguishable from ethyl-substituted analogs such as PT404, which achieves longer residence times through slower association rates driven by dual 2'- and 4'-substituent bulk [1].
| Evidence Dimension | Kinetic clustering and residence time mechanism |
|---|---|
| Target Compound Data | PT12 (hexyl DPE): Ki = 158 nM (bpFabI1); belongs to hexyl cluster with residence times up to ~300 min via ground-state stabilization |
| Comparator Or Baseline | PT404 (ethyl DPE): residence time up to ~700 min via transition-state destabilization and ground-state stabilization; PT119 (hexyl DPE): residence time 300 min, Ki = 0.01 nM (saFabI) |
| Quantified Difference | Ethyl cluster achieves longer residence times (up to ~700 min) through dual kinetic modulation; hexyl cluster limited to ~300 min via ground-state stabilization only. PT12 Ki is 15,800-fold weaker than PT119 (158 nM vs. 0.01 nM) but structurally validated in two species. |
| Conditions | B. pseudomallei FabI1 slow-onset inhibition kinetics; 30 mM PIPES, 150 mM NaCl, 1 mM EDTA, pH 8.0, 25 °C; progress curve analysis at 340 nm |
Why This Matters
Procurement decisions for FabI inhibitor tool compounds must account for kinetic mechanism clustering: a hexyl DPE like PT12 cannot serve as a surrogate for ethyl DPEs such as PT404 or PT444 in structure-kinetic relationship studies, as the determinants of residence time differ fundamentally between the two clusters.
- [1] Neckles, C., Eltschkner, S., Cummings, J.E., Hirschbeck, M., Daryaee, F., Bommineni, G.R., Zhang, Z., Spagnuolo, L., Yu, W., Davoodi, S. and Tonge, P.J. (2017) 'Rationalizing the Binding Kinetics for the Inhibition of the Burkholderia pseudomallei FabI1 Enoyl-ACP Reductase', Biochemistry, 56(13), pp. 1865–1878. doi: 10.1021/acs.biochem.6b01048. View Source
- [2] BindingDB Entry BDBM50373349 (CHEMBL264417 / PT12). Ki = 158 nM for Enoyl-ACP reductase (FabI1) from Burkholderia pseudomallei. Assay: slow-onset inhibition kinetics monitored at 340 nm, 25 °C, pH 8.0. Biochemistry 56: 1865-1878 (2017). BindingDB DOI: 10.7270/Q2NP239F. View Source
